

# 4-Decylphenyl Isothiocyanate: Structure-Activity Relationship & Technical Guide

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## Compound of Interest

Compound Name: 4-Decylphenyl isothiocyanate

CAS No.: 206559-54-8

Cat. No.: B1596003

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## Executive Summary

**4-Decylphenyl isothiocyanate** (4-DPITC) represents a specialized intersection of lipophilic targeting and electrophilic reactivity within the isothiocyanate (ITC) pharmacophore class. Unlike short-chain analogs (e.g., allyl isothiocyanate) that rely on volatility and rapid diffusion, 4-DPITC utilizes its ten-carbon alkyl tail to anchor into lipid bilayers, significantly altering its pharmacokinetic profile and target specificity.

This guide analyzes the Structure-Activity Relationship (SAR) of 4-DPITC, detailing how the decyl chain modulates the reactivity of the isothiocyanate "warhead." It serves as a blueprint for researchers investigating membrane-bound protein inhibition, antimicrobial surfactant properties, and covalent modification of cysteine residues.

## Chemical Architecture & SAR Analysis

The efficacy of 4-DPITC is governed by the interplay between its three structural domains. The molecule functions as a "Lipophilic Warhead," where the tail dictates where it goes, and the head dictates what it does.

## Structural Domains

Domain	Component	Chemical Function	Biological Consequence
The Warhead	Isothiocyanate (-N=C=S)	Soft Electrophile	Covalently modifies nucleophilic thiols (cysteine) via dithiocarbamate formation.[1]
The Electronic Bridge	Phenyl Ring	Conjugated System	Increases electrophilicity of the central Carbon in -NCS compared to alkyl-ITCs, enhancing reactivity.
The Anchor	Decyl Chain ( )	Lipophilic Tail	Increases LogP (>6.0). Facilitates intercalation into bacterial membranes and hydrophobic pockets of enzymes.

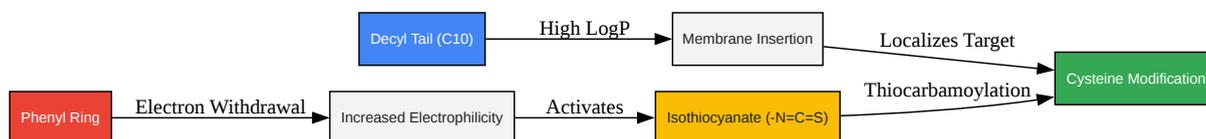
## Structure-Activity Relationship (SAR)

The SAR of 4-DPITC is defined by the "Goldilocks Effect" of Lipophilicity:

- Chain Length & Membrane Interaction:
  - Short Chains ( ): High water solubility, rapid systemic distribution, but lower membrane retention.
  - Decyl Chain ( ): The 4-decyl group creates a surfactant-like structure. It aligns with phospholipid tails in the bilayer, concentrating the NCS warhead at the membrane interface. This maximizes interaction with membrane-bound proteins (e.g., bacterial efflux pumps or signaling receptors).

- Activity Threshold: Research on phenylalkyl ITCs indicates that antimicrobial potency against Gram-positive bacteria (like *S. aureus*) often peaks around . Shorter chains fail to disrupt the membrane; longer chains ( ) suffer from solubility issues and steric hindrance (micelle formation).
- Electronic Activation:
  - The phenyl ring acts as an electron sink. The delocalization of electrons from the nitrogen of the -NCS group into the aromatic ring makes the central carbon of the isothiocyanate more positive (electrophilic).
  - Result: 4-DPITC is inherently more reactive toward thiols than aliphatic analogs like sulforaphane, but the bulky decyl tail slows the kinetics of this reaction through steric shielding, providing a "sustained release" reactivity profile.

## Visualization: SAR Logic Map



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Figure 1: Logical flow of 4-DPITC structure-activity relationships. The decyl tail drives localization, while the phenyl ring tunes the reactivity of the NCS warhead.

## Mechanism of Action

4-DPITC operates via a dual mechanism: Chemical Modification and Physical Disruption.

### Covalent Modification (Thiocarbamoylation)

The primary mechanism is the irreversible reaction with sulfhydryl groups (-SH) on proteins or glutathione (GSH).

- Reaction:

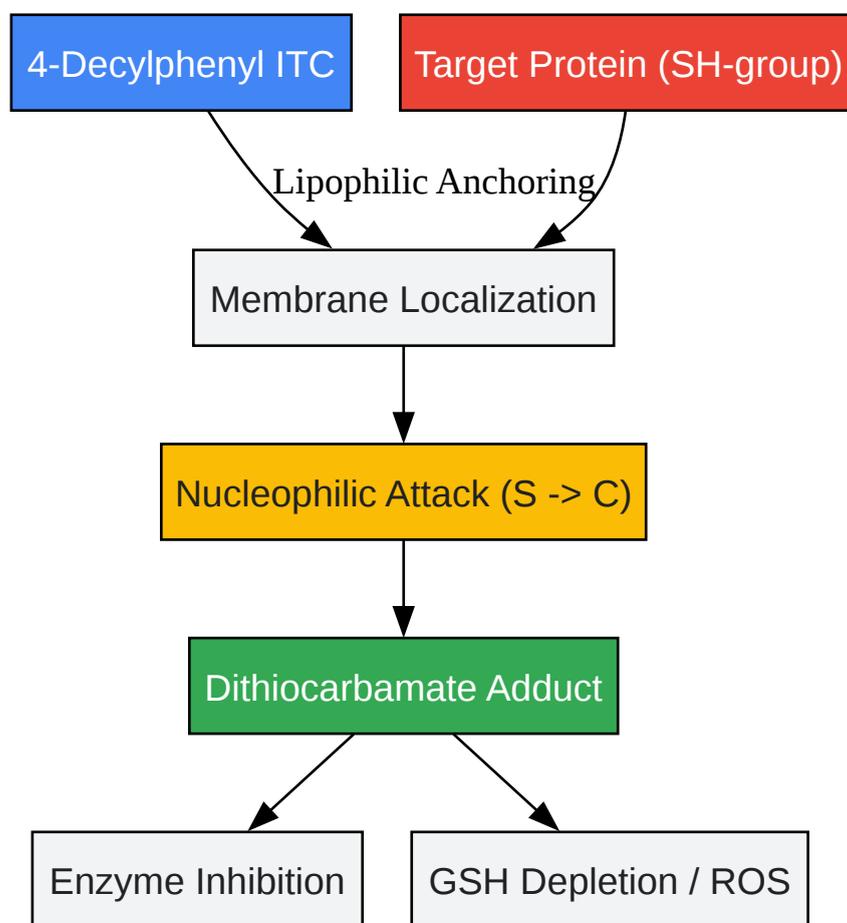
(Dithiocarbamate adduct).

- Target: In mammalian cells, this triggers the Keap1-Nrf2 pathway. 4-DPITC modifies specific cysteine residues on Keap1, preventing Nrf2 ubiquitination. Nrf2 accumulates, translocates to the nucleus, and activates Antioxidant Response Element (ARE) genes.
- Target: In bacteria, it depletes intracellular GSH pools, leading to oxidative stress and enzyme failure.

## Membrane Perturbation

Due to the C10 chain, 4-DPITC mimics phospholipids. At high concentrations, it inserts into the lipid bilayer, increasing membrane fluidity and permeability. This "non-specific" mechanism is particularly effective against MRSA and other drug-resistant bacteria, as it bypasses standard antibiotic resistance pathways.

## Visualization: Molecular Mechanism



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Figure 2: Mechanistic pathway showing membrane anchoring facilitating the covalent modification of target proteins.

## Experimental Protocols

### Synthesis of 4-Decylphenyl Isothiocyanate

Rationale: The Dithiocarbamate method (using

) is preferred over thiophosgene due to safety and yield for long-chain anilines.

Reagents:

- 4-Decylaniline (1.0 eq)
- Carbon Disulfide (

) (10.0 eq)

- Triethylamine (

) (2.0 eq)

- Tosyl Chloride (

) (1.1 eq) or Di-tert-butyl dicarbonate (

)

- Solvent: THF or DCM

#### Step-by-Step Protocol:

- Dithiocarbamate Formation: Dissolve 4-decylaniline in THF. Add

followed by dropwise addition of

at 0°C. Stir for 2 hours at room temperature. A precipitate (triethylammonium dithiocarbamate salt) may form.

- Desulfurization: Cool the mixture to 0°C. Add Tosyl Chloride (dissolved in minimal THF) dropwise. This converts the dithiocarbamate into the isothiocyanate, releasing sulfur and tosyl-salt byproducts.

- Workup: Stir for 1 hour. Quench with water.<sup>[2][3]</sup> Extract with Ethyl Acetate (

). Wash organic layer with 1M HCl (to remove unreacted amine),

, and Brine.

- Purification: Dry over

. Concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc gradient). 4-DPITC is typically a pale yellow oil or low-melting solid.

## Biological Assay: Glutathione (GSH) Depletion

Rationale: To verify the electrophilic activity of the synthesized ITC.

- Preparation: Plate HL-60 or relevant cell line at cells/mL.
- Treatment: Treat cells with 4-DPITC (1–50 ) for 3 hours. Include a Vehicle Control (DMSO) and Positive Control (N-Ethylmaleimide).
- Lysis: Wash cells with PBS. Lyse in Metaphosphoric acid to precipitate proteins.
- Measurement: Use Ellman's Reagent (DTNB). Mix supernatant with DTNB buffer. Measure Absorbance at 412 nm.
- Calculation: % GSH remaining =

## Data Summary: Comparative Activity

The following table summarizes the theoretical and observed trends for 4-substituted phenyl isothiocyanates.

Compound	Chain Length	LogP (Approx)	Membrane Penetration	Reactivity (Electrophilicity)	Primary Utility
Phenyl ITC		3.2	Moderate	High	Chemical Reagent (Edman)
4-Butylphenyl ITC		4.5	Good	High	General Antimicrobial
4-Decylphenyl ITC		~7.5	Excellent (Anchoring)	Modulated	Membrane-bound Targets
4-Hexadecylphenyl ITC		>9.0	Poor (Micelles)	Low (Steric)	Surfactant Studies

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